Sizeable red-shift of absorption and fluorescence of subporphyrazine induced by peripheral push and pull substitution†
Chemical Communications Pub Date: 2014-09-24 DOI: 10.1039/C4CC05943C
Abstract
Peripheral substitution with electron-donating (push) and electron-withdrawing (pull) substituents caused a sizeable red-shift of the Q band absorption and fluorescence of subporphyrazine, and the red-shift was controlled by the push substituents. Control of the chromophore symmetry and inherent molecular chirality arising from the pattern of substitution were also investigated.
![Graphical abstract: Sizeable red-shift of absorption and fluorescence of subporphyrazine induced by peripheral push and pull substitution](http://scimg.chem960.com/usr/1/C4CC05943C.jpg)
![Sizeable red-shift of absorption and fluorescence of subporphyrazine induced by peripheral push and pull substitution†](https://scimg.chem960.com/usr/1/C4CC05943C.jpg)
Recommended Literature
- [1] Recent advances in the transition metal-free oxidative dehydrogenative aromatization of cyclohexanones
- [2] Amyloid-mimicking toxic nanofibers generated via self-assembly of dopamine†
- [3] Tuning gelled lyotropic liquid crystals (LLCs) – probing the influence of different low molecular weight gelators on the phase diagram of the system H2O/NaCl–Genapol LA070
- [4] Keto analogues and amino acids supplementation induces a decrease of white blood cell counts and a reduction of muscle damage during intense exercise under thermoneutral conditions
- [5] A rhodamine embedded bio-compatible smart molecule mimicking a combinatorial logic circuit and ‘key-pad lock’ memory device for defending against information risk†
- [6] Laser control strategies for energy transfer reactions in atom molecule collisions
- [7] A thermodynamic study of selective solvation in solvent mixtures†
- [8] The enol content and acidity of cyclopentanone, cyclohexanone, and acetone in aqueous solution
- [9] Hematopoietic stem and progenitor cells in adhesive microcavities†
- [10] Synthesis and evaluation of conformationally restricted inhibitors of aspartate semialdehyde dehydrogenase†
![Chemical Communications](https://scimg.chem960.com/usr/1/CC059091.jpg)
Journal Nameļ¼Chemical Communications
Research Products
-
CAS no.: 153466-65-0
-
CAS no.: 141807-57-0
-
CAS no.: 16679-94-0